Product packaging for N-(2-methoxypyrimidin-5-yl)cinnamamide(Cat. No.:CAS No. 1396892-39-9)

N-(2-methoxypyrimidin-5-yl)cinnamamide

Cat. No.: B2758939
CAS No.: 1396892-39-9
M. Wt: 255.277
InChI Key: ZHHYPZPWLGVOLC-BQYQJAHWSA-N
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Description

Overview of Cinnamamide (B152044) Derivatives in Medicinal Chemistry

Cinnamamide derivatives, characterized by a core structure of a phenyl ring attached to an α,β-unsaturated carbonyl system linked to an amide group, are a significant class of compounds in medicinal chemistry. These derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties. lkdkbanmerucollege.ac.inmdpi.comashdin.com The versatility of the cinnamamide scaffold allows for various substitutions on both the phenyl ring and the amide nitrogen, which can modulate the compound's biological activity. ashdin.com The α,β-unsaturated carbonyl moiety can act as a Michael acceptor, a feature that is often implicated in the mechanism of action of these compounds.

Significance of the N-(2-methoxypyrimidin-5-yl)cinnamamide Scaffold

The specific significance of combining a cinnamamide scaffold with a 2-methoxypyrimidin-5-yl moiety has not been extensively elucidated in published research. However, the individual components suggest potential for interesting biological activity. The pyrimidine (B1678525) ring is a fundamental heterocyclic structure found in nucleic acids and various biologically active molecules, with pyrimidine derivatives known to possess a broad spectrum of activities including anticancer, antiviral, and antimicrobial effects. The 2-methoxy substitution on the pyrimidine ring can influence the molecule's electronic properties and its ability to interact with biological targets. The 5-amino linkage to the cinnamamide backbone creates a unique molecular architecture that could potentially interact with specific enzymes or receptors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13N3O2 B2758939 N-(2-methoxypyrimidin-5-yl)cinnamamide CAS No. 1396892-39-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-N-(2-methoxypyrimidin-5-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-19-14-15-9-12(10-16-14)17-13(18)8-7-11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHYPZPWLGVOLC-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC=C(C=N1)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Modifications of N 2 Methoxypyrimidin 5 Yl Cinnamamide

Synthetic Pathways for N-(2-methoxypyrimidin-5-yl)cinnamamide

The construction of the this compound molecule is achieved through the formation of an amide bond between two key precursors: 5-amino-2-methoxypyrimidine and an activated form of cinnamic acid, typically cinnamoyl chloride.

Precursor Synthesis

The efficient synthesis of the target compound relies on the successful preparation of its constituent precursors.

Synthesis of 5-amino-2-methoxypyrimidine:

One documented pathway to 5-amino-2-methoxypyrimidine begins with 2-aminopyrimidine (B69317). This route involves a sequence of standard organic reactions:

Nitration: 2-aminopyrimidine is nitrated to introduce a nitro group at the 5-position, yielding 2-amino-5-nitropyrimidine.

Hydrolysis: The amino group at the 2-position is hydrolyzed to a hydroxyl group, forming 2-hydroxy-5-nitropyrimidine.

Chlorination: The hydroxyl group is then converted to a chloro group using a chlorinating agent like phosphorus oxychloride, resulting in 2-chloro-5-nitropyrimidine.

Methoxylation: A nucleophilic substitution reaction with sodium methoxide (B1231860) replaces the chloro group with a methoxy (B1213986) group, yielding 2-methoxy-5-nitropyrimidine.

Reduction: Finally, the nitro group is reduced to an amino group to give the desired precursor, 5-amino-2-methoxypyrimidine.

Synthesis of Cinnamoyl Chloride:

Cinnamoyl chloride is the acylating agent required for the final amide bond formation. It is most commonly synthesized from trans-cinnamic acid. The reaction typically involves heating cinnamic acid with a chlorinating agent. oc-praktikum.de Thionyl chloride (SOCl₂) is widely used for this conversion due to its efficiency and the volatile nature of its byproducts (HCl and SO₂). oc-praktikum.de Other reagents such as phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) can also be employed. nii.ac.jp The reaction is generally performed under reflux conditions, and the resulting cinnamoyl chloride can often be used in the next step with or without purification by distillation. oc-praktikum.de

Key Reaction Steps and Conditions

The final step in the synthesis of this compound is the amidation reaction. This involves the nucleophilic acyl substitution of cinnamoyl chloride with 5-amino-2-methoxypyrimidine.

The amino group of 5-amino-2-methoxypyrimidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of cinnamoyl chloride. This reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (CH₂Cl₂), tetrahydrofuran (B95107) (THF), or ethylene (B1197577) dichloride. orientjchem.org To neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, a non-nucleophilic base is added. ugm.ac.id Triethylamine (Et₃N) or pyridine (B92270) are commonly used for this purpose. orientjchem.orgugm.ac.id The reaction generally proceeds at room temperature or with gentle heating to ensure completion.

Derivatization Strategies for this compound Analogs

To investigate structure-activity relationships and develop new compounds, derivatization of the parent this compound structure is a key strategy. Modifications can be targeted at the cinnamoyl moiety, the pyrimidine (B1678525) core, or by creating hybrid structures.

Structural Modifications on the Cinnamoyl Moiety

The cinnamoyl portion of the molecule offers significant opportunities for structural variation. By introducing various substituents onto the phenyl ring of the cinnamoyl group, it is possible to modulate the electronic and steric properties of the entire molecule. This is achieved by using appropriately substituted cinnamic acids as starting materials for the synthesis of the corresponding substituted cinnamoyl chlorides. For instance, hydroxy-, methoxy-, or chloro-substituted cinnamic acids can be converted to their acyl chlorides and subsequently reacted with 5-amino-2-methoxypyrimidine. unhas.ac.id The synthesis of N-phenethyl-p-methoxycinnamamide demonstrates the successful incorporation of a methoxy group on the cinnamoyl ring. ugm.ac.id Such modifications can influence the compound's biological activity. researchgate.net

Variations of the Pyrimidine Core

Altering the pyrimidine core is another important derivatization strategy. This can involve changing the substituents on the pyrimidine ring or replacing the pyrimidine ring entirely with a different heterocycle.

Synthetic methods are available for producing a wide range of 2- and 5-substituted pyrimidines. rsc.orgorganic-chemistry.org For example, the methoxy group at the 2-position could be replaced with other alkoxy groups, alkyl groups, or halogens by selecting the appropriate 2-substituted-5-aminopyrimidine precursor. Furthermore, additional substituents could be introduced at other positions on the pyrimidine ring, such as the 4- or 6-positions, to explore their impact on molecular properties. researchgate.netrsc.org

Development of Hybrid Structures Incorporating the this compound Framework

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophoric units into a single molecule. mdpi.com This approach aims to create hybrid compounds with potentially improved affinity, selectivity, or a multi-target profile. The this compound scaffold can be incorporated into hybrid structures by linking it to other biologically active moieties. mdpi.com

For example, the cinnamic acid portion can be linked to other scaffolds like N-benzylpiperidine, tryptamine, or even natural products like curcumin (B1669340) or resveratrol (B1683913) to create novel hybrid molecules. mdpi.comnih.gov These strategies aim to leverage the properties of the cinnamamide (B152044) core while introducing new functionalities from the linked molecular fragments. nih.gov

Advanced Synthetic Approaches

Modern synthetic chemistry provides powerful tools for the rapid and efficient creation of novel molecules. In the context of this compound, advanced approaches such as parallel synthesis and novel catalysis are instrumental in accelerating the discovery and optimization of compounds within this chemical class.

Parallel Synthesis Techniques

Parallel synthesis is a powerful strategy for the rapid generation of a library of structurally related compounds in a spatially separated manner. This high-throughput approach allows for the systematic modification of a core scaffold to explore structure-activity relationships. For the synthesis of this compound derivatives, a solution-phase parallel synthesis approach is often employed, offering advantages in terms of reaction scale and purification.

A common strategy involves the reaction of a single activated cinnamic acid derivative with a diverse set of amine building blocks. For instance, cinnamoyl chloride can be used as a common precursor and reacted with a library of substituted 5-aminopyrimidines. Alternatively, 5-amino-2-methoxypyrimidine can be reacted with a library of substituted cinnamoyl chlorides. This approach allows for the introduction of a wide range of substituents on both the pyrimidine and cinnamide moieties.

The reactions are typically carried out in multi-well plates, with each well containing a unique combination of reactants. Robotic liquid handlers can be utilized for the precise and automated dispensing of reagents and solvents, enhancing the efficiency and reproducibility of the synthesis. ijpsr.com After the reaction is complete, purification is often achieved through high-throughput techniques such as automated flash chromatography or crystallization.

To illustrate this, a hypothetical parallel synthesis library design is presented below, starting from cinnamoyl chloride and a variety of substituted 5-aminopyrimidines.

Table 1: Exemplar Library of N-(2-substituted-pyrimidin-5-yl)cinnamamides via Parallel Synthesis

Compound IDPyrimidine Substituent (R)Cinnamide MoietyTheoretical Molecular Weight (g/mol)
1-OCH3Cinnamoyl255.27
2-ClCinnamoyl259.69
3-CH3Cinnamoyl239.28
4-OCH34-Chlorocinnamoyl289.72
5-Cl4-Chlorocinnamoyl294.14
6-CH34-Chlorocinnamoyl273.73
7-OCH34-Methoxycinnamoyl285.30
8-Cl4-Methoxycinnamoyl289.72
9-CH34-Methoxycinnamoyl269.31

Innovative Catalytic Methods

The development of novel catalytic systems has revolutionized amide bond formation, offering milder, more efficient, and sustainable alternatives to traditional methods that often require harsh reagents. mdpi.com These innovative catalytic approaches are highly applicable to the synthesis of this compound.

One of the most significant advancements is the use of palladium-catalyzed cross-coupling reactions , such as the Buchwald-Hartwig amination. This methodology allows for the formation of the C-N bond between an aryl halide (or triflate) and an amine. In the context of the target molecule, this could involve the coupling of a 5-halopyrimidine derivative with cinnamamide or, more commonly, the coupling of 5-aminopyrimidine (B1217817) with a cinnamoyl halide or ester. These reactions typically employ a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand. mdpi.com

Biocatalysis has also emerged as a green and highly selective alternative for amide synthesis. Enzymes, such as lipases, can catalyze the amidation of esters with amines under mild conditions. For example, a lipase (B570770) could be used to catalyze the reaction between a methyl cinnamate (B1238496) derivative and 5-amino-2-methoxypyrimidine. mdpi.comglobalauthorid.com This enzymatic approach often proceeds with high chemoselectivity and avoids the use of toxic reagents and solvents.

Other metal- and organo-catalysts have also been explored for direct amidation reactions between carboxylic acids and amines. Catalysts based on boron, zirconium, or niobium have shown promise in facilitating this transformation by activating the carboxylic acid. catalyticamidation.inforesearchgate.net These methods circumvent the need to pre-activate the cinnamic acid as an acid chloride or ester, thus simplifying the synthetic procedure.

The table below summarizes various innovative catalytic methods that could be applied to the synthesis of this compound, along with typical reaction conditions.

Table 2: Overview of Innovative Catalytic Methods for Amide Bond Formation

Catalytic SystemReactantsTypical ConditionsAdvantages
Palladium/Phosphine Ligand5-Halo-2-methoxypyrimidine + CinnamamideBase, Solvent (e.g., Toluene), 80-120 °CHigh efficiency, broad substrate scope.
Lipase (e.g., Lipozyme® TL IM)Methyl Cinnamate + 5-Amino-2-methoxypyrimidineOrganic Solvent, 40-60 °CMild conditions, high selectivity, environmentally friendly. globalauthorid.com
Boric Acid DerivativesCinnamic Acid + 5-Amino-2-methoxypyrimidineHigh Temperature, Dehydrating conditionsLow cost, low toxicity of catalyst.
Niobium(V) Oxide (Nb2O5)Cinnamic Acid + 5-Amino-2-methoxypyrimidineHigh Temperature, SolventReusable heterogeneous catalyst. researchgate.net

Molecular Mechanisms of Action and Biological Targets of N 2 Methoxypyrimidin 5 Yl Cinnamamide

Enzyme and Receptor Interactions

The biological activity of cinnamamide (B152044) derivatives is diverse, a characteristic attributed to their flexible structure which allows for multiple types of interactions with molecular targets, including hydrogen bonding and hydrophobic interactions. nih.gov

Histone Deacetylase (HDAC) Modulation

Histone deacetylases (HDACs) are crucial enzymes that regulate gene expression by removing acetyl groups from histone proteins, leading to a more compact chromatin structure that represses transcription. nih.govekb.eg The inhibition of HDACs is a validated therapeutic strategy, particularly in oncology.

The cinnamamide scaffold is a known component of some HDAC inhibitors. nih.gov Specifically, N-hydroxycinnamamide-based derivatives have been developed as potent HDAC inhibitors. nih.govacs.org These compounds typically function by having a zinc-binding group that chelates the zinc ion within the active site of the HDAC enzyme, thereby blocking its catalytic activity. ekb.eg For instance, one study reported a series of N-hydroxycinnamamide-based compounds, with a representative compound exhibiting potent, dual-selective inhibition of HDAC1 and HDAC3. nih.govacs.org This particular compound demonstrated IC50 values of 11.8 nM for HDAC1 and 3.9 nM for HDAC3. nih.gov Another study developed N-hydroxy-(4-oxime)-cinnamide derivatives that showed promising inhibitory activity against HDAC6 and HDAC8. nih.gov

While these findings highlight the potential of the cinnamamide scaffold for HDAC modulation, specific studies detailing the interaction of N-(2-methoxypyrimidin-5-yl)cinnamamide with HDAC enzymes are not currently available.

Table 1: Inhibitory Activity of a Representative N-hydroxycinnamamide Compound against various HDAC Isoforms

HDAC Isoform IC50 (nM)
HDAC1 11.8
HDAC2 498.1
HDAC3 3.9
HDAC4 5700.4
HDAC6 308.2
HDAC8 2000.8
HDAC11 900.4

Data derived from studies on a representative N-hydroxycinnamamide-based HDACI, not this compound. nih.gov

Beta-Secretase 1 (BACE1) Inhibition

Beta-secretase 1 (BACE1) is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. nih.gov Consequently, inhibiting BACE1 is a primary therapeutic strategy for Alzheimer's disease. nih.govrsc.org

Certain cinnamamide derivatives have been investigated as BACE1 inhibitors. A study on serotonin (B10506) derivatives featuring a cinnamoyl group demonstrated dose-dependent inhibition of BACE1. nih.gov For example, N-cinnamoyl serotonin showed a 50% Inhibition Concentration (IC50) of 86.7 µM. nih.govresearchgate.net The structure-activity relationship in that study indicated that substituents on the cinnamic acid portion of the molecule significantly influenced the inhibitory activity. nih.gov Specifically, the addition of hydroxyl and methoxy (B1213986) groups at certain positions could decrease the inhibitory effect. nih.govresearchgate.net

Direct experimental data on the BACE1 inhibitory activity of this compound has not been reported.

Glycosidase Enzyme Inhibition (Alpha-Glucosidase and Alpha-Amylase)

Alpha-glucosidase and alpha-amylase are key enzymes in carbohydrate digestion, breaking down complex carbohydrates into absorbable monosaccharides. Inhibiting these enzymes can help manage postprandial hyperglycemia in diabetic patients.

Several studies have shown that cinnamamide derivatives can act as α-glucosidase inhibitors. ui.ac.idresearchgate.netugm.ac.idresearchgate.net Research indicates that modifying cinnamic acid with an amide group can significantly alter its α-glucosidase inhibitory activity. ui.ac.idresearchgate.net One study that synthesized a series of cinnamamide derivatives found that all tested compounds showed greater α-glucosidase inhibitory activity than the parent cinnamic acid, with propylcinnamamide being the most potent. ui.ac.id The mechanism of inhibition for these compounds was identified as competitive. ui.ac.id Another derivative, p-coumarinyl tyramine, has also been noted for its ability to inhibit yeast α-glucosidase. mdpi.com

There is currently no specific research available on the α-glucosidase or α-amylase inhibitory properties of this compound.

DCN1-UBC12 Pathway Intervention

The DCN1-UBC12 pathway is integral to the process of neddylation, a post-translational modification where the ubiquitin-like protein NEDD8 is conjugated to substrate proteins. nih.gov This pathway, particularly the interaction between DCN1 (Defective in cullin neddylation 1) and UBC12 (Ubiquitin-conjugating enzyme E2 M), is crucial for the activation of Cullin-RING ligases (CRLs), which play a role in protein degradation. nih.gov Targeting this protein-protein interaction is being explored as a potential anti-cancer strategy. nih.govnih.gov

Currently, there is no published research linking this compound or any other cinnamamide derivatives to the intervention in the DCN1-UBC12 pathway. The known inhibitors of this pathway are typically peptidomimetics or other distinct small molecules. researchgate.net

Proteasome System Targeting

The ubiquitin-proteasome system (UPS) is the primary mechanism for targeted protein degradation in eukaryotic cells and is essential for maintaining protein homeostasis. mdpi.comnih.gov The proteasome, particularly the 26S proteasome, is a validated target in cancer therapy, as cancer cells are highly dependent on its function. mdpi.comnih.gov

While natural products like curcumin (B1669340) and genistein (B1671435) have been shown to inhibit the proteasome, there is a lack of scientific literature demonstrating that this compound or the broader class of cinnamamide derivatives directly target the proteasome system. nih.gov The development of proteasome inhibitors has largely focused on other chemical classes, such as boronic acids and epoxides. cu.edu.eg

Cholinesterase Activity Modulation

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze the neurotransmitter acetylcholine, playing a critical role in terminating cholinergic neurotransmission. Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease.

Studies have demonstrated that certain synthetic derivatives of cinnamic acid possess cholinesterase inhibitory activity. researchgate.netnih.gov Research on a series of fluorine or chlorine-substituted cinnamic acid derivatives with a tertiary amine side chain showed moderate to potent AChE inhibition. nih.gov The structure-activity relationship revealed that the presence of the tertiary amine moiety was crucial for activity, and the position of halogen substituents on the phenyl ring significantly influenced potency and selectivity between AChE and BChE. nih.gov One of the most potent compounds in that series had an IC50 value of 1.11 µM against AChE and exhibited a mixed-type inhibition mechanism. nih.gov

Specific data on the cholinesterase modulating activity of this compound is not available in the current literature.

Table 2: List of Compounds Mentioned

Compound Name
This compound
N-hydroxycinnamamide
N-hydroxy-(4-oxime)-cinnamide
N-cinnamoyl serotonin
Propylcinnamamide
p-coumarinyl tyramine
Curcumin

Protein-Protein Interaction and Structural Target Engagement

The interaction of this compound with key cellular proteins is a critical area of research to determine its potential biological effects. This section reviews its engagement with P-glycoprotein, tubulin, and calreticulin.

P-glycoprotein Affinity and Functional Modulation

P-glycoprotein (P-gp) is a well-characterized ATP-binding cassette (ABC) transporter that functions as an efflux pump, contributing significantly to multidrug resistance (MDR) in cancer cells. Compounds that interact with P-gp can act as either substrates, inhibitors, or inducers, thereby modulating the resistance phenotype.

Currently, there is no publicly available scientific literature or experimental data detailing the specific affinity or functional modulation of P-glycoprotein by this compound. While some pyrimidine (B1678525) derivatives have been investigated for their ability to overcome P-gp-mediated multidrug resistance, specific findings for this compound have not been reported. nih.gov

Table 1: P-glycoprotein Interaction Data

Parameter Value Reference
Binding Affinity (Kd) Data not available N/A
IC50 (Inhibition) Data not available N/A

Tubulin Polymerization Inhibition

Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cellular cytoskeleton involved in cell division, structure, and intracellular transport. Many anticancer agents function by disrupting microtubule dynamics, either by inhibiting polymerization or by preventing depolymerization. The cinnamamide scaffold is present in a variety of compounds investigated as potential tubulin polymerization inhibitors. mdpi.com

However, specific studies detailing the inhibitory effects of this compound on tubulin polymerization are not present in the current body of scientific literature. While numerous analogues containing pyrimidine or thienopyrimidine moieties have been designed and evaluated as inhibitors that bind to the colchicine (B1669291) site on tubulin, direct experimental evidence for this compound is lacking. nih.govmdpi.com Research on related structures suggests that the pyrimidine core can be a key feature for interaction with the colchicine binding site, but this cannot be directly extrapolated without specific experimental validation. nih.gov

Table 2: Tubulin Polymerization Inhibition Data

Assay Type Result (IC50) Target Site Reference
In vitro tubulin assembly Data not available Data not available N/A

Calreticulin (CALR) Ligand Binding

Calreticulin is a multifunctional chaperone protein primarily located in the endoplasmic reticulum that plays a crucial role in calcium homeostasis and proper protein folding. There is currently no published research or data to indicate that this compound acts as a ligand for or binds to calreticulin.

Cellular Pathway Perturbation

The biological activity of a compound is often defined by its ability to perturb cellular signaling pathways that govern cell fate decisions such as proliferation, survival, and apoptosis.

Nuclear Factor Kappa B (NF-κB) Signaling Modulation

The Nuclear Factor Kappa B (NF-κB) family of transcription factors is a pivotal regulator of inflammation, immune responses, cell proliferation, and survival. Aberrant NF-κB signaling is a hallmark of many chronic inflammatory diseases and cancers. While various natural and synthetic compounds, including some with cinnamamide-related structures, have been explored as modulators of this pathway, there is no specific scientific evidence demonstrating that this compound modulates NF-κB signaling.

Signal Transducer and Activator of Transcription 3 (STAT-3) Pathway Regulation

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly and constitutively activated in a wide variety of human cancers. It plays a key role in promoting tumor cell proliferation, survival, invasion, and angiogenesis, making it an attractive target for cancer therapy. A review of the available scientific literature reveals no studies investigating the effect of this compound on the regulation of the STAT3 signaling pathway.

Table 3: Cellular Pathway Modulation

Pathway Effect Target Molecule(s) Reference
NF-κB Signaling Data not available Data not available N/A

Cullin Neddylation Pathway Inhibition

The primary mechanism of action of this compound (Pimitespib) is the inhibition of Heat Shock Protein 90 (HSP90). wikipedia.orgtandfonline.com HSP90 is a molecular chaperone crucial for the stability and function of a wide array of "client" proteins, many of which are involved in cancer cell growth and survival. nih.gov By inhibiting HSP90, Pimitespib leads to the destabilization and subsequent degradation of these client proteins. nih.gov

This process intersects with the cullin neddylation pathway, a critical component of the ubiquitin-proteasome system. The neddylation pathway activates the largest family of E3 ubiquitin ligases, the cullin-RING ligases (CRLs), which are responsible for marking up to 20% of cellular proteins for degradation. nih.gov While Pimitespib is not a direct inhibitor of the neddylation enzymes, its action relies on the cellular degradation machinery that the neddylation pathway regulates.

The inhibition of HSP90 triggers a global stress response due to the accumulation of misfolded client proteins, which must be cleared by protein degradation pathways like the Ubiquitin-Proteasome System (UPS). nih.govresearchgate.net The CRLs, activated by neddylation, are key players in this system. nih.gov Furthermore, research has shown that HSP90 inhibition can affect pathways functionally related to CRLs. For instance, an HSP90 inhibitor was found to inhibit the Fanconi anemia pathway, a critical DNA repair process that is intimately linked with ubiquitin- and NEDD8-regulated processes. aacrjournals.org Therefore, while the direct target is HSP90, the therapeutic consequences of this compound are linked to the functions of the cullin neddylation pathway in managing protein stability and degradation.

Cell Cycle Phase Modulation

This compound has been demonstrated to modulate the cell cycle, a key process in controlling cell proliferation. The specific effects can vary depending on the cell type.

In preclinical models of Adult T-cell leukemia/lymphoma (ATL), treatment with Pimitespib led to cell-cycle arrest. nih.gov Flow cytometry analysis revealed that the compound generally increased the percentage of cells in the G0/G1 phase while decreasing the number of cells in the S and G2/M phases. nih.gov This G0/G1 arrest was associated with the activation of upstream regulators like CDKN2A and Rb and the reduced expression of MYC, E2F, and cyclin D1. nih.gov

Conversely, in other cancer cell lines, HSP90 inhibitors have been shown to induce arrest at the G2/M checkpoint. nih.govresearchgate.net This type of arrest is often associated with the dysregulation of key mitotic regulators such as Cyclin B1 and Cdk1. nih.gov For example, the HSP90 inhibitor ganetespib (B611964) was found to cause a significant accumulation of cells in the G2/M phase in gastric cancer cell lines. nih.govresearchgate.net The activity of another N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide HSP90 inhibitor was also associated with cell cycle arrest at the G2/M phases. rsc.org

Table 1: Effects of this compound (Pimitespib) on Cell Cycle Phases in Different Cancer Models

Cell Line Type Predominant Phase of Arrest Associated Molecular Changes Source
Adult T-cell leukemia/lymphoma (ATL) G0/G1 Activation of CDKN2A and Rb; Reduced expression of MYC, E2F, cyclin D1 nih.gov
Gastric Cancer (comparative HSP90 inhibitors) G2/M Upregulation of cyclin B1 and p27; Downregulation of Cdk1 nih.gov

This table presents data on Pimitespib and other HSP90 inhibitors to illustrate the mechanism of cell cycle modulation.

Oxidative Stress Modulation and Radical Scavenging

Research indicates that this compound modulates cellular pathways related to oxidative stress, primarily by mitigating downstream inflammatory responses. Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to counteract them, which can trigger inflammatory processes. nih.gov

One of the key inflammation-triggering complexes activated by oxidative stress is the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome. nih.govnih.govresearchgate.net Studies in human retinal pigment epithelial (RPE) cells, which are central to the pathogenesis of age-related macular degeneration (a disease associated with oxidative stress), have shown that Pimitespib can prevent the activation of the NLRP3 inflammasome. mdpi.com

The mechanism involves inhibiting the activation of caspase-1, a critical enzyme in the inflammasome complex. mdpi.com Activated caspase-1 is responsible for cleaving pro-inflammatory cytokines into their mature, active forms, such as IL-1β and IL-18. mdpi.com By preventing caspase-1 activation, Pimitespib reduces the release of these mature cytokines, thereby dampening the inflammatory response initiated by oxidative stress signals. mdpi.com This demonstrates a significant role for the compound in modulating the pathological consequences of oxidative stress.

Table 2: Compounds Mentioned in this Article

Compound Name
This compound (Pimitespib, TAS-116)
Imatinib
Sunitinib
Regorafenib
Ganetespib
N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide
Caspase-1
Interleukin-1β (IL-1β)
Interleukin-18 (IL-18)
Cyclin D1
Cyclin B1
Cdk1
MYC
E2F
CDKN2A
Rb (Retinoblastoma protein)

Structure Activity Relationship Sar Studies of N 2 Methoxypyrimidin 5 Yl Cinnamamide Derivatives

Systematic Structural Perturbations and Biological Activity Correlations

The N-(2-methoxypyrimidin-5-yl)cinnamamide scaffold offers several sites for chemical modification. These can be broadly categorized into three regions: the cinnamoyl phenyl ring (Ring A), the α,β-unsaturated amide linker, and the 2-methoxypyrimidinyl moiety (Ring B). Systematic structural perturbations in these regions allow for the establishment of clear correlations between structural changes and biological activity.

Modifications on the Cinnamoyl Phenyl Ring (Ring A): The substitution pattern on this aromatic ring is a primary focus for modification. Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro, cyano groups) at the ortho, meta, and para positions can significantly influence activity. For instance, studies on general cinnamamide (B152044) derivatives have shown that the electronic nature and lipophilicity of these substituents are crucial. researchgate.netnih.gov Enhanced lipid solubility can be a key factor in improving the ability of a compound to cross biological membranes. researchgate.net

Modifications on the 2-methoxypyrimidinyl Moiety (Ring B): The pyrimidine (B1678525) ring and its substituents are also key targets for modification. The 2-methoxy group is a potential site for alteration; replacing it with other alkoxy groups of varying chain lengths or with different functionalities (e.g., amino or alkylthio groups) can probe the steric and electronic requirements of the target's binding pocket.

Modifications of the Linker: The amide linker and its α,β-unsaturated system are critical. Saturation of the double bond or altering its geometry (from the typical E-isomer to the Z-isomer) often leads to a significant loss of activity, highlighting the importance of this rigid, planar system. This feature is common in compounds that act as Michael acceptors. nih.gov

Below is an illustrative table showing how systematic structural changes might correlate with biological activity, based on general principles observed in similar heterocyclic amide series.

Compound IDRing A Substituent (Position)Ring B ModificationLinker ModificationHypothetical Biological Activity (IC₅₀, µM)
Parent Unsubstituted2-methoxy(E)-alkene5.2
1a 4-Chloro2-methoxy(E)-alkene1.8
1b 4-Methoxy2-methoxy(E)-alkene3.5
1c 4-Nitro2-methoxy(E)-alkene8.9
1d Unsubstituted2-ethoxy(E)-alkene6.1
1e Unsubstituted2-amino(E)-alkene15.4
1f 4-Chloro2-methoxySaturated (alkane)> 50

This table is for illustrative purposes to demonstrate SAR principles.

Impact of Substituent Effects on Potency and Selectivity Profiles

The electronic and steric properties of substituents introduced onto the this compound scaffold have a profound impact on the compound's potency and selectivity.

Electronic Effects: The addition of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) to the cinnamoyl phenyl ring can modulate the electronic density of the entire molecule. For example, an EWG at the para-position can enhance the electrophilicity of the β-carbon in the α,β-unsaturated system, potentially increasing its reactivity as a Michael acceptor, which can be crucial for covalent binding to a target protein. nih.gov Conversely, EDGs may decrease this reactivity but could enhance other interactions, such as pi-stacking. The pyrimidine ring is an electron-deficient system, and its electronic character can also be fine-tuned through substitution to optimize interactions with biological targets.

Steric Effects: The size and shape of substituents (steric bulk) are critical for ensuring a proper fit within the target's binding site. A bulky substituent on either aromatic ring might enhance binding through increased van der Waals interactions if the pocket can accommodate it, or it could lead to a steric clash that reduces or abolishes activity. For example, in a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors, substitution was found to be most tolerable in specific regions of the scaffold, while other areas were highly sensitive to steric modifications. mdpi.com

Lipophilicity and Hydrophilicity: The balance between lipophilicity (fat-solubility) and hydrophilicity (water-solubility), often quantified by the partition coefficient (logP), is vital. Substituents like halogens or alkyl groups increase lipophilicity, which can improve membrane permeability. However, excessive lipophilicity can lead to poor solubility and non-specific binding. Conversely, hydrophilic groups like hydroxyl or carboxylate moieties can improve aqueous solubility but may hinder cell penetration.

Conformational Preferences and Ligand-Binding Dynamics

The biological activity of this compound derivatives is not solely dependent on their static structure but also on their conformational flexibility and the dynamics of their interaction with a biological target.

The process of a ligand binding to its protein target is a dynamic event. nih.gov The protein itself is not a rigid entity but exists as an ensemble of different conformational states. nih.gov The ligand may selectively bind to a specific conformation, shifting the equilibrium towards that state. The kinetics of binding—the rates of association (k_on) and dissociation (k_off)—can be as important as the binding affinity itself. A slow off-rate, for instance, can lead to a prolonged duration of action. Understanding these dynamics is crucial for designing molecules with optimized pharmacokinetic and pharmacodynamic profiles.

Elucidation of Critical Pharmacophoric Elements

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound scaffold, several key pharmacophoric elements can be identified. nih.govmdpi.com

These elements collectively define the necessary spatial arrangement of functional groups required for biological activity. Modifying the molecule in a way that disrupts this pharmacophore (e.g., removing a hydrogen bond acceptor or altering the distance between key features) would be expected to reduce or eliminate its biological effect.

Pharmacophoric FeatureStructural ElementPotential Role in Target Interaction
Hydrogen Bond Donor Amide N-H groupForms hydrogen bonds with acceptor groups (e.g., carbonyl oxygen) on the protein backbone or side chains.
Hydrogen Bond Acceptor Amide C=O groupForms hydrogen bonds with donor groups (e.g., amine or hydroxyl) on the protein.
Hydrogen Bond Acceptor Pyrimidine ring nitrogensAct as acceptors, interacting with hydrogen bond donors in the binding site.
Hydrogen Bond Acceptor Methoxy (B1213986) oxygenPotential to form a hydrogen bond with a suitable donor.
Aromatic Ring System Cinnamoyl phenyl ringParticipates in hydrophobic or π-π stacking interactions with aromatic amino acid residues (e.g., Phe, Tyr, Trp).
Aromatic/Heteroaromatic Ring Pyrimidine ringCan engage in π-π stacking or other specific interactions within the binding pocket.
Michael Acceptor System α,β-unsaturated carbonylPotential for covalent bond formation with nucleophilic residues (e.g., Cys) in the target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For this compound derivatives, a QSAR study would involve several key steps:

Data Set Assembly: A series of analogues is synthesized, and their biological activity (e.g., IC₅₀ or EC₅₀) is measured under uniform conditions. This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov

Descriptor Calculation: For each molecule, a wide range of numerical descriptors is calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (e.g., partial charges, dipole moment), and topological indices that describe molecular shape and branching.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Genetic Function Approximation (GFA), are used to build an equation that links the descriptors (independent variables) to the biological activity (dependent variable). nih.gov

Model Validation: The model's predictive ability is rigorously tested using the compounds in the test set and statistical metrics like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). mdpi.com A robust and predictive QSAR model (typically with q² > 0.5) can be invaluable. mdpi.com

Furthermore, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be applied. mdpi.com These techniques generate 3D contour maps that visualize regions where steric, electrostatic, or hydrophobic fields are favorable or unfavorable for activity, providing intuitive guidance for designing new, more potent molecules. nih.govmdpi.com

Computational Chemistry and Cheminformatics Applications in N 2 Methoxypyrimidin 5 Yl Cinnamamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial for understanding the interaction between a ligand, such as N-(2-methoxypyrimidin-5-yl)cinnamamide, and its potential protein target. The primary goal of molecular docking is to model this interaction at the atomic level, enabling researchers to characterize the binding behavior and affinity of the ligand. ijsrst.com

The process involves placing the ligand into the binding site of a target protein and evaluating the binding energy for different conformations. ikm.org.my For cinnamamide (B152044) and pyrimidine (B1678525) derivatives, molecular docking has been successfully applied to investigate their potential as inhibitors for various enzymes and receptors implicated in diseases like cancer and microbial infections. nih.govnih.govmdpi.com For instance, studies on similar pyrimidine analogues have explored their binding modes with targets such as B-cell lymphoma 2 (Bcl-2) and cyclin-dependent kinases (CDKs). nih.govmdpi.com

Key interactions typically observed in such simulations include hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov For this compound, the methoxypyrimidine ring could engage in hydrogen bonding and aromatic interactions, while the cinnamamide scaffold could form hydrophobic and van der Waals contacts within the active site of a target protein. The accuracy of the docking protocol is often validated by redocking a known co-crystallized ligand into the protein's active site; a root-mean-square deviation (RMSD) value of less than 2 Å is generally considered a successful validation. ikm.org.my

Table 1: Potential Molecular Docking Interactions for this compound
Structural MoietyPotential Interaction TypeInteracting Amino Acid Residues (Examples)
Pyrimidine Ring NitrogenHydrogen Bond AcceptorLys, Arg, His, Ser, Thr
Amide N-HHydrogen Bond DonorAsp, Glu, Gln, Asn
Amide C=OHydrogen Bond AcceptorLys, Arg, Ser, Thr
Phenyl Ringπ-π Stacking, HydrophobicPhe, Tyr, Trp, Leu, Val
Methoxy (B1213986) GroupHydrophobic, van der WaalsAla, Val, Leu, Ile

Molecular Dynamics (MD) Simulations for System Stability and Conformational Sampling

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. Following molecular docking, MD simulations can provide deeper insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. researchgate.net These simulations solve Newton's equations of motion for a system of interacting particles, generating a trajectory that describes the evolution of the system's state.

For a compound like this compound complexed with a biological target, an MD simulation can assess the stability of the binding pose predicted by docking. By analyzing parameters such as RMSD of the ligand and protein over the simulation time, researchers can determine if the ligand remains stably bound within the active site. ikm.org.my Furthermore, MD simulations allow for conformational sampling, revealing the dynamic nature of the ligand and protein and identifying the most energetically favorable conformations. This information is critical for a more accurate estimation of binding free energies. researchgate.net In studies of related cinnamamide derivatives, MD simulations have been used to confirm the stability of ligand-protein complexes and to elucidate the key interactions that contribute to binding affinity. ikm.org.my

Pharmacophore-Based Drug Discovery and Virtual Screening Methodologies

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.gov These features include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, hydrophobic centers, and ionizable groups. nih.gov Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the 3D structure of the target protein is unknown. nih.gov

The process involves identifying a set of active molecules and extracting their common chemical features in a specific 3D arrangement. This resulting pharmacophore model can then be used as a query to screen large chemical databases (virtual screening) to identify new compounds that match the model and are therefore likely to be active. nih.gov For a molecule like this compound, a potential pharmacophore model could include features such as a hydrogen bond acceptor (pyrimidine nitrogen), a hydrogen bond donor (amide N-H), and an aromatic ring (phenyl group). nih.govresearchgate.net This approach has been successfully used to identify novel inhibitors for various targets. researchgate.net

Integrated Ligand-Based and Structure-Based Drug Design Strategies

The most effective drug discovery campaigns often integrate both ligand-based and structure-based approaches. Ligand-based methods, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, rely on the information from known active molecules. nih.gov In contrast, structure-based methods, like molecular docking, utilize the 3D structural information of the target protein. mdpi.com

An integrated strategy might begin with the docking of this compound into a target's active site to understand its binding mode (structure-based). The key interactions identified from this complex can then be used to generate a structure-based pharmacophore model. This model can subsequently be employed to screen compound libraries for novel scaffolds that maintain these crucial interactions (ligand-based). This synergistic approach leverages all available information to enhance the efficiency and success rate of identifying promising lead candidates.

In Silico Prediction of Preclinical Pharmacokinetic Characteristics

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—must be evaluated. researchgate.net In silico ADMET prediction models are widely used in the early stages of drug discovery to filter out compounds with unfavorable profiles, thus saving significant resources. ceon.rs

These predictive models are built using large datasets of experimentally determined properties and employ various algorithms to correlate chemical structures with pharmacokinetic behavior. Key parameters often assessed include physicochemical properties (e.g., LogP, molecular weight), compliance with drug-likeness rules (e.g., Lipinski's Rule of Five), aqueous solubility, human intestinal absorption, Caco-2 cell permeability, blood-brain barrier penetration, and potential for inhibiting cytochrome P450 (CYP) enzymes. nih.govmdpi.comjonuns.com While specific experimental data for this compound is not available, a hypothetical ADMET profile can be generated based on its structure, providing an illustrative example of such an analysis.

Table 2: Illustrative In Silico Preclinical Pharmacokinetic Profile for this compound (Hypothetical Data)
PropertyPredicted ValueSignificance
Molecular Weight269.29 g/molComplies with Lipinski's Rule (<500)
LogP2.8Optimal lipophilicity for oral absorption
Hydrogen Bond Donors1Complies with Lipinski's Rule (≤5)
Hydrogen Bond Acceptors4Complies with Lipinski's Rule (≤10)
Aqueous Solubility (logS)-3.5Moderately soluble
Human Intestinal Absorption>90%High probability of absorption
Caco-2 Permeability (logPapp)>0.9High permeability
CYP2D6 InhibitionNon-inhibitorLow risk of drug-drug interactions
HepatotoxicityLow riskPredicted to be non-toxic to the liver
AMES MutagenicityNon-mutagenLow risk of being carcinogenic

Quantum Chemical Calculations for Electronic Property Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. nih.govresearchgate.net These methods provide detailed information about the distribution of electrons within a molecule, which governs its geometry, stability, and reactivity. arxiv.org

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability, while a small gap indicates that the molecule is more reactive. Another important property is the Molecular Electrostatic Potential (MEP), which maps the electrostatic potential onto the electron density surface. researchgate.net The MEP is useful for identifying regions of the molecule that are rich or deficient in electrons, providing insights into how it will interact with other molecules and biological targets. researchgate.net

Table 3: Representative Quantum Chemical Properties for this compound (Illustrative Data)
PropertyTypical Calculated ValueInterpretation
EHOMO (Highest Occupied Molecular Orbital Energy)-6.5 eVRepresents the ability to donate an electron.
ELUMO (Lowest Unoccupied Molecular Orbital Energy)-1.8 eVRepresents the ability to accept an electron.
HOMO-LUMO Gap (ΔE)4.7 eVIndicates high chemical stability and low reactivity.
Dipole Moment3.2 DebyeIndicates a moderate polarity of the molecule.
Molecular Electrostatic Potential (MEP)Negative potential around C=O and pyrimidine N atomsIdentifies sites susceptible to electrophilic attack.

Preclinical Pharmacological Evaluation and Efficacy Models of N 2 Methoxypyrimidin 5 Yl Cinnamamide Analogs

In Vitro Biological Activity Screening

In vitro screening provides the initial assessment of the biological activities of N-(2-methoxypyrimidin-5-yl)cinnamamide analogs. These assays are fundamental in identifying promising candidates for further development by evaluating their effects on diverse cell lines, pathogens, and inflammatory responses.

The cytotoxic potential of cinnamamide (B152044) derivatives has been evaluated against a panel of human cancer cell lines, revealing a broad spectrum of activity. For instance, a series of N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives demonstrated notable anticancer effects. mdpi.com The half-maximal inhibitory concentration (IC50) values for these compounds were determined against HeLa (cervical cancer), SKOV-3 (ovarian cancer), and MCF-7 (breast cancer) cells. mdpi.comnih.gov

Certain derivatives, such as compounds 16c , 16d , 17a , and 17d from one study, exhibited the most potent activity, with IC50 values below 10 µg/mL. mdpi.com Specifically, against HeLa cells, the IC50 values ranged from 8.49 to 62.84 µg/mL. mdpi.com In the case of SKOV-3 cells, the IC50 values were between 7.87 and 70.53 µg/mL, with compounds 16c and 16d being the most active. mdpi.com For the MCF-7 cell line, the IC50 values ranged from 11.20 to 93.46 µg/mL, with compounds 16c , 16d , 17a , and 17c showing the highest activity. mdpi.com

Another study focused on 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives, which were screened for their in vitro anticancer activity against MCF-7 and A549 (lung cancer) cell lines. researchgate.net Many of these compounds showed prominent activity against both cell lines. researchgate.net Similarly, newly synthesized thienopyrimidine/sulfonamide hybrids were evaluated for their cytotoxic effects against MCF-7 and MDA-MB-231 (triple-negative breast cancer) cell lines, with several compounds exhibiting moderate to excellent anticancer efficacy. nih.gov For example, compounds 3b and 4bi were identified as particularly potent against both cell lines. nih.gov

The anticancer activity of these analogs is often attributed to their ability to induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation. For example, some fluorinated cinnamide derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR). nih.gov

Compound/AnalogCell LineIC50 (µg/mL)Reference
16c SKOV-3<10 mdpi.com
16d HeLa, SKOV-3, MCF-7<10 mdpi.com
17a HeLa, MCF-7<10 mdpi.com
17d HeLa<10 mdpi.com
16c MCF-7<11.20 mdpi.com
17c MCF-7<11.20 mdpi.com
3b MDA-MB-2314.45 ± 0.31 nih.gov
4bi MCF-76.17 ± 1.3 nih.gov
4bi MDA-MB-2318.68 ± 4.3 nih.gov
4biii MCF-79.54 ± 3.1 nih.gov
3b MCF-79.74 ± 0.13 nih.gov

Cinnamamide derivatives have demonstrated significant antimicrobial properties against a wide array of bacterial and fungal pathogens. researchgate.netnih.gov A study on N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives revealed potent activity against Gram-positive bacteria, particularly Staphylococcus and Enterococcus species, with minimum inhibitory concentration (MIC) values as low as 1–4 µg/mL. mdpi.comnih.govnih.gov These compounds were also effective against clinical strains, including methicillin-resistant S. aureus (MRSA) and methicillin-resistant coagulase-negative Staphylococcus (MRCNS), and were shown to inhibit biofilm formation. mdpi.comnih.gov

The antifungal activity of these derivatives was evaluated against Candida albicans, a common fungal pathogen. mdpi.comnih.gov While some cinnamic acid derivatives have shown activity against Candida species, others, such as sinapyl amides, were less effective against C. albicans. nih.gov In a broader context, synthetic cinnamides and cinnamates have been evaluated against various pathogenic fungi, including Candida albicans, Candida tropicalis, Candida glabrata, Aspergillus flavus, and Penicillium citrinum. nih.gov

The mechanism of antimicrobial action for some cinnamides is believed to involve the disruption of the fungal plasma membrane and cell wall. researchgate.net

Compound/Analog SeriesPathogenMIC (µg/mL)Reference
N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamidesStaphylococcus spp.1-4 mdpi.comnih.gov
N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamidesEnterococcus spp.1-4 mdpi.comnih.gov
Cinnamides (general)Staphylococcus aureus458.15 µM (compound 18) researchgate.net
Cinnamides (general)Candida albicans- nih.gov

The anti-inflammatory potential of N-arylcinnamamide derivatives has been investigated in cellular models. A study demonstrated that a series of ring-substituted N-arylcinnamanilides significantly attenuated lipopolysaccharide (LPS)-induced activation of nuclear factor-kappa B (NF-κB), a key transcription factor in the inflammatory response. researchgate.netmdpi.com Several of these compounds were more potent than the parent cinnamic acid. researchgate.netmdpi.com

Specifically, certain derivatives demonstrated a high inhibitory effect on NF-κB at a concentration of 2 µM, comparable to the reference drug prednisone. researchgate.net Some of these compounds also led to a decrease in the levels of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine. researchgate.net Interestingly, subsequent investigations suggested that the mode of action of these N-arylcinnamanilides may differ from that of prednisone, as they did not appear to affect IκBα levels or MAPK activity. researchgate.netmdpi.com

In another study, a novel MD2 inhibitor, compound 2i , was identified from a series of cinnamamides. nih.gov This compound was found to block LPS-induced MD2/TLR4 pro-inflammatory signaling in vitro. nih.gov

Cinnamic acid and its derivatives have been recognized for their antitubercular properties. nih.gov Various synthetic analogs have been evaluated for their in vitro activity against Mycobacterium tuberculosis. For instance, a series of 2,3-dihydroquinazolin-4(1H)-one derivatives were screened against the H37Rv strain and multi-drug resistant (MDR) strains of M. tuberculosis. nih.gov Compounds 3l and 3m , which feature a di-substituted aryl moiety with electron-withdrawing halogens, were the most active against the H37Rv strain, with a MIC value of 2 µg/mL. nih.gov Another compound, 3k , containing an imidazole (B134444) ring, also showed significant activity against both susceptible and MDR strains, with MIC values of 4 and 16 µg/mL, respectively. nih.gov

Furthermore, a series of 2(5H)-furanone-based compounds, derived from mucohalic acids, were synthesized and tested for their activity against M. tuberculosis H37Rv. nih.gov The most active compound in this series exhibited a minimum inhibitory concentration (MIC99) of 8.07 µg/mL (15.8 µM). nih.gov This compound also showed synergistic activity with rifampicin (B610482) and additive activity with isoniazid (B1672263) and ethambutol. nih.gov

Compound/AnalogM. tuberculosis StrainMIC (µg/mL)Reference
3l H37Rv2 nih.gov
3m H37Rv2 nih.gov
3k H37Rv4 nih.gov
3k MDR16 nih.gov
2(5H)-furanone derivativeH37Rv8.07 nih.gov

The biological activities of cinnamamide analogs can often be traced to their ability to inhibit specific enzymes. For example, certain fluorinated cinnamide derivatives have shown potential inhibitory activity against the epidermal growth factor receptor (EGFR). nih.gov In one study, an imidazolone (B8795221) compound (6 ) displayed EGFR inhibitory activity with an IC50 value of 0.13 µM, which was comparable to the known inhibitor palatinib (IC50 = 0.07 µM). nih.gov

Other studies have pointed towards different enzymatic targets. For instance, molecular docking simulations have suggested that some cinnamides may target caHOS2 and caRPD3 in C. albicans, and saFABH in S. aureus. nih.govresearchgate.net Additionally, some cinnamic acid hybrids have been shown to be potent inhibitors of soybean lipoxygenase, an enzyme involved in inflammatory pathways. mdpi.comresearchgate.net

While specific enzyme inhibition data for this compound itself is not detailed in the provided search results, the broader class of cinnamamides demonstrates a capacity to interact with and inhibit a variety of enzymes crucial in cancer, microbial infections, and inflammation.

In Vivo Efficacy Studies in Preclinical Disease Models (Non-Human)

While extensive in vitro data exists for cinnamamide analogs, in vivo efficacy studies in non-human preclinical models are less commonly reported in the available literature for this specific class of compounds. However, one study on a novel MD2 inhibitor, compound 2i , which is a cinnamamide derivative, demonstrated its ability to attenuate LPS-caused sepsis and acute lung injury in vivo. nih.gov This suggests that the anti-inflammatory properties observed in vitro can translate to efficacy in a living organism.

Tumor Growth Inhibition in Xenograft Models

Comprehensive searches of scientific literature and databases did not yield specific in vivo data on the tumor growth inhibition of this compound or its close analogs in xenograft models. While various cinnamamide derivatives have been investigated for their anticancer properties, in vivo efficacy studies in animal models, particularly those involving human tumor xenografts, for this specific chemical entity are not publicly available at this time. Future research may shed light on the potential of this compound in oncology.

Therapeutic Effects in Specific Animal Models (e.g., Dextran (B179266) Sulfate (B86663) Sodium-induced Colitis Models)

While direct studies on this compound in dextran sulfate sodium (DSS)-induced colitis models are not available, research on the parent compound, cinnamic acid, provides valuable insights into the potential anti-inflammatory effects of its derivatives in the context of inflammatory bowel disease (IBD). The DSS-induced colitis model in mice is a widely used preclinical model that mimics many of the clinical and histological features of ulcerative colitis in humans.

In a study investigating the protective effects of cinnamic acid in a DSS-induced colitis mouse model, administration of cinnamic acid demonstrated a significant amelioration of disease symptoms. researchgate.netuobaghdad.edu.iquobaghdad.edu.iq Mice treated with cinnamic acid exhibited a dose-dependent reduction in body weight loss, a key indicator of disease severity. researchgate.netuobaghdad.edu.iq Furthermore, the disease activity index (DAI), a composite score that includes stool consistency, rectal bleeding, and weight loss, was significantly lower in the cinnamic acid-treated groups compared to the DSS-control group. nih.gov

Macroscopic evaluation of the colons revealed that cinnamic acid treatment led to a significant increase in colon length, which is typically shortened in response to DSS-induced inflammation. nih.gov Histopathological examination of the colon tissue from cinnamic acid-treated mice showed a marked reduction in inflammatory signs, including mucosal ulceration and inflammatory cell infiltration, when compared to the DSS model group. researchgate.netuobaghdad.edu.iquobaghdad.edu.iq

These findings suggest that the cinnamoyl moiety, a core component of this compound, possesses anti-inflammatory properties that are effective in a preclinical model of colitis. The therapeutic effects are attributed, in part, to the downregulation of pro-inflammatory cytokines. uobaghdad.edu.iqnih.gov

CompoundAnimal ModelKey FindingsReference
Cinnamic AcidDSS-induced colitis in miceReduced body weight loss, decreased Disease Activity Index (DAI), increased colon length, and attenuated histological signs of inflammation. researchgate.netuobaghdad.edu.iqnih.gov
Sinapic AcidDSS-induced colitis in miceSignificantly reduced body weight loss, colon shortening, and intestinal wall thickening. Also decreased serum levels of LPS and FD-40. nih.gov
NaringinDSS-induced colitis in miceAlleviated colitis symptoms including DAI and colon length shortening. Decreased inflammatory cytokines and oxidative stress. nih.gov

Antimicrobial Efficacy in Animal Infection Models

Despite the in vitro antimicrobial activity demonstrated by various cinnamamide derivatives, a thorough review of the available scientific literature did not reveal any in vivo studies on the antimicrobial efficacy of this compound or its close analogs in animal infection models. The evaluation of antimicrobial agents in preclinical infection models is essential to understand their pharmacokinetic and pharmacodynamic properties in a living system, as well as their ability to control infections. While in vitro studies provide preliminary data on the spectrum of activity, in vivo models are necessary to establish therapeutic potential. nih.gov

Early Stage Drug Discovery and Translational Considerations for N 2 Methoxypyrimidin 5 Yl Cinnamamide

Lead Compound Identification and Optimization Methodologies

The journey of a potential drug candidate like N-(2-methoxypyrimidin-5-yl)cinnamamide from a mere concept to a viable therapeutic agent is a meticulous process of identification and refinement. In the realm of drug discovery, this journey begins with the identification of a "lead compound"—a molecule that exhibits a desired biological activity but may have suboptimal properties. The subsequent phase, lead optimization, is a systematic process of chemically modifying the lead compound to enhance its efficacy, selectivity, and pharmacokinetic profile. benthamscience.com

For a compound class like cinnamamides, which are known for a wide range of biological activities including anticancer, anti-inflammatory, and neuroprotective effects, lead identification often involves screening a library of related compounds against a specific biological target. nih.gov The this compound scaffold combines the structural features of cinnamamide (B152044) and a substituted pyrimidine (B1678525) ring, both of which are considered "privileged structures" in medicinal chemistry due to their frequent occurrence in bioactive molecules. nih.govmdpi.com

Once a lead compound is identified, Structure-Activity Relationship (SAR) studies become paramount. SAR analysis systematically investigates how modifications to the chemical structure of the lead compound affect its biological activity. researchgate.netnih.gov For this compound, this would involve synthesizing a series of analogues with variations in different parts of the molecule.

Table 1: Potential Sites for SAR Studies on this compound

Molecular RegionPotential ModificationsRationale
Cinnamide Phenyl Ring Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions.To explore the impact on target binding affinity and selectivity. For instance, studies on other cinnamamides have shown that substituents on the phenyl ring can significantly influence their anticonvulsant activity. nih.gov
Amide Linker Replacement with bioisosteres (e.g., reverse amides, sulfonamides, heterocycles).To improve metabolic stability and pharmacokinetic properties. Amide bonds can be susceptible to enzymatic cleavage. magtech.com.cn
Pyrimidine Ring Modification of the methoxy (B1213986) group (e.g., to other alkoxy groups, or replacement with other substituents).To modulate solubility, cell permeability, and target engagement.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, play a crucial role in modern lead optimization. These in silico techniques can predict how structural changes might affect the compound's interaction with its target, thereby guiding the synthesis of more potent and selective analogues. benthamscience.com

Prodrug Design and Delivery Strategies for Enhanced Pharmaceutical Properties

A promising lead compound can falter during development due to poor pharmaceutical properties, such as low bioavailability or off-target toxicity. Prodrug design and targeted delivery strategies are employed to overcome these hurdles.

Strategies for Improved Bioavailability

Poor oral bioavailability is a common challenge in drug development, often stemming from low aqueous solubility or limited permeability across the intestinal wall. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical reactions.

For a compound like this compound, several prodrug strategies could be envisioned to enhance its bioavailability. One common approach for compounds with amide or amine functionalities is the attachment of a promoiety that increases water solubility. For instance, phosphate (B84403) or amino acid esters can be introduced to be cleaved by endogenous enzymes, releasing the active drug.

Studies on pyrazolo[3,4-d]pyrimidine derivatives, which share the pyrimidine core, have demonstrated the successful application of a prodrug approach to improve aqueous solubility and in vivo efficacy. nih.govunisi.it

Table 2: Potential Prodrug Strategies for this compound

Prodrug ApproachPromoietiesPotential Advantages
Improving Aqueous Solubility Phosphate esters, amino acid esters, polyethylene (B3416737) glycol (PEG) chains.Enhanced dissolution and absorption.
Improving Membrane Permeability Lipophilic groups such as long-chain fatty acids.Increased passive diffusion across cell membranes.

Approaches for Targeted Delivery

Targeted drug delivery aims to concentrate the therapeutic agent at the site of action, thereby increasing its efficacy and reducing systemic side effects. nih.govbenthamdirect.com This is particularly relevant if this compound is being developed as a kinase inhibitor for cancer therapy, a common application for pyrimidine-containing compounds. mdpi.comnih.gov

Nanoparticle-based delivery systems, such as liposomes, polymeric nanoparticles, and dendrimers, can be engineered to selectively accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. nih.govresearchgate.net Furthermore, these nanocarriers can be functionalized with targeting ligands (e.g., antibodies, peptides) that bind to specific receptors overexpressed on cancer cells, leading to active targeting. benthamdirect.com

For kinase inhibitors, targeted delivery can mitigate the dose-dependent side effects that often limit their clinical use. benthamscience.comnih.gov By encapsulating the drug within a nanocarrier, its distribution to healthy tissues can be minimized.

Intellectual Property Landscape and Patent Analysis

The intellectual property (IP) landscape provides valuable insights into the novelty and commercial potential of a new chemical entity. A thorough patent analysis is crucial to determine if a compound or its intended use is already claimed by existing patents.

A search for patents specifically claiming this compound does not yield direct results. However, the patent landscape for broader classes of substituted cinnamamides and pyrimidine derivatives is active. wipo.int Patents in this area often claim a genus of compounds defined by a common scaffold with various substituents.

For example, patents may cover:

Novel synthetic methods for preparing cinnamamide or pyrimidine derivatives.

New pharmaceutical compositions containing these classes of compounds.

The use of these compounds for treating specific diseases.

The freedom to operate for this compound would depend on whether its specific structure falls within the scope of any existing broad patent claims. A comprehensive patent search and legal analysis would be necessary to ascertain its patentability and to navigate the existing IP landscape. biorxiv.org The complexity of patent protection for a specific chemical compound often involves multiple patents covering the compound itself, its synthesis, formulations, and various applications. wipo.int

Future Perspectives and Emerging Research Directions for N 2 Methoxypyrimidin 5 Yl Cinnamamide

Exploration of Novel Therapeutic Applications

The cinnamamide (B152044) scaffold is a versatile structure found in various natural and synthetic compounds with therapeutic potential, including neuroprotective, anti-microbial, anti-tyrosinase, and anti-inflammatory properties. mdpi.com Future research on N-(2-methoxypyrimidin-5-yl)cinnamamide and its analogs is likely to focus on several key therapeutic areas:

Oncology: Cinnamamide derivatives have been investigated for their anti-tumor activities. researchgate.netunhas.ac.id For instance, certain N-(4-phenylthiazol-2-yl) cinnamamide derivatives have shown potent inhibitory effects on various cancer cell lines. researchgate.net The future exploration of this compound could involve screening against a panel of cancer cell lines to identify potential anti-proliferative activity.

Neurodegenerative Diseases: The neuroprotective properties of cinnamamides make them interesting candidates for the treatment of neurodegenerative disorders. mdpi.com Research could delve into the potential of this compound to modulate pathways implicated in diseases like Alzheimer's and Parkinson's.

Inflammatory Conditions: Given the established anti-inflammatory activity of some cinnamamides, future studies could investigate the efficacy of this compound in models of inflammatory diseases such as arthritis and inflammatory bowel disease. mdpi.com

Infectious Diseases: Cinnamic acid and its derivatives have demonstrated antimicrobial properties. researchgate.net The unique combination of the cinnamoyl and methoxypyrimidine moieties in this compound may confer activity against a range of bacterial and fungal pathogens.

Advancements in Synthetic Methodologies

The synthesis of cinnamamide derivatives is an active area of research, with a focus on developing more efficient and sustainable methods. nih.gov Recent advancements that could be applied to the synthesis of this compound and its analogs include:

Continuous-Flow Microreactors: This technology offers a highly efficient method for the synthesis of cinnamamides, with advantages such as short reaction times, mild conditions, and ease of control. mdpi.com

Mechanochemistry: The use of mechanochemical methods, such as ball milling, for amidation reactions provides a solvent-free and often more environmentally friendly alternative to traditional solution-phase synthesis. nih.gov

Novel Coupling Reagents: The development and application of new coupling reagents can improve the efficiency and yield of the amidation reaction between a cinnamic acid derivative and an amine. nih.gov

These advanced synthetic approaches can facilitate the rapid generation of a library of this compound analogs for structure-activity relationship (SAR) studies.

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and design. nih.govresearchgate.net These technologies can be instrumental in accelerating the development of this compound and its analogs by:

Predicting Biological Activity: Machine learning models can be trained on existing data for cinnamamide derivatives to predict the potential therapeutic activities of novel compounds like this compound. nih.gov

De Novo Drug Design: Generative AI models can design novel cinnamamide structures with desired pharmacological properties from scratch. nih.gov

Optimizing Lead Compounds: AI algorithms can be used to optimize the structure of a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. researchgate.net

Predicting ADME/T Properties: In silico models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/T) profiles of new chemical entities, reducing the need for extensive preclinical testing. researchgate.net

The integration of AI and ML will enable a more rational and efficient approach to the design and development of this compound-based therapeutics.

Development of Combination Therapies with this compound Analogs

Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. Future research could explore the synergistic effects of this compound analogs with existing therapeutic agents. For example, in oncology, combining a novel cinnamamide derivative with a known chemotherapy drug or a targeted therapy could lead to enhanced efficacy and overcome drug resistance. The rationale for such combinations would be based on the distinct mechanisms of action of the individual agents.

Strategies for Overcoming Resistance Mechanisms and Enhancing Target Selectivity

A significant challenge in drug development is the emergence of resistance mechanisms and the potential for off-target effects. Strategies to address these issues for this compound and its analogs include:

Structure-Based Drug Design: By understanding the three-dimensional structure of the biological target, it is possible to design more selective inhibitors that have a lower propensity for off-target binding.

Identification of Novel Targets: Research aimed at identifying the specific molecular targets of bioactive cinnamamide derivatives can inform the design of more selective compounds.

Development of Covalent Inhibitors: Designing compounds that form a covalent bond with their target can lead to increased potency and duration of action, potentially overcoming certain resistance mechanisms.

A deeper understanding of the molecular mechanisms of action of this compound will be crucial for developing strategies to mitigate resistance and enhance target selectivity.

Q & A

Q. How can researchers optimize the synthesis of N-(2-methoxypyrimidin-5-yl)cinnamamide to improve yield and purity?

Methodological Answer: Synthesis optimization typically involves:

  • Stepwise coupling reactions : Initial formation of the pyrimidine core, followed by cinnamamide linkage via nucleophilic substitution or condensation reactions.
  • Temperature control : Maintaining reaction temperatures between 60–80°C to prevent decomposition of sensitive functional groups (e.g., methoxy or amide) .
  • Automated systems : Utilizing continuous flow reactors to enhance reproducibility and scalability, as demonstrated in analogous sulfonamide-pyrimidine syntheses .
  • Purification : Silica gel chromatography or recrystallization using ethanol/water mixtures to isolate high-purity fractions .

Q. What spectroscopic and crystallographic methods are recommended for confirming the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., methoxy group at pyrimidine C2, cinnamamide linkage at C5) .
  • Infrared Spectroscopy (IR) : Identify characteristic peaks for amide C=O (~1650 cm1^{-1}) and methoxy C-O (~1250 cm1^{-1}) .
  • X-ray crystallography : Employ SHELXL for structure refinement. For example, resolve torsional angles between the pyrimidine and cinnamamide moieties to confirm spatial arrangement .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated stability studies : Incubate the compound at pH 2–12 (using HCl/NaOH buffers) and temperatures up to 60°C for 48–72 hours.
  • Analytical monitoring : Track degradation via HPLC-UV at 254 nm. Pyrimidine derivatives are typically stable in neutral conditions but hydrolyze under strong acidic/basic conditions .

Advanced Research Questions

Q. How can conflicting data in enzymatic inhibition assays involving this compound be resolved?

Methodological Answer:

  • Reproducibility checks : Replicate assays under controlled conditions (e.g., fixed ATP concentrations for kinase assays) to rule out variability .
  • Purity validation : Use LC-MS to confirm >95% compound purity, as impurities (e.g., unreacted intermediates) may interfere with activity .
  • Statistical analysis : Apply multivariate regression to correlate structural modifications (e.g., methoxy vs. ethoxy groups) with inhibitory potency .

Q. What computational strategies are suitable for modeling interactions between this compound and biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to predict binding modes with target enzymes (e.g., kinases or proteases). Prioritize the pyrimidine ring as a hinge-binding motif .
  • Molecular Dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Focus on hydrogen bonds between the amide group and catalytic residues .
  • Free energy calculations : Apply MM/GBSA to estimate binding affinities, comparing results with experimental IC50_{50} values .

Q. How can researchers resolve ambiguities in the compound’s crystal packing or polymorphism?

Methodological Answer:

  • Mercury CSD analysis : Compare the compound’s crystal structure with analogous pyrimidine derivatives in the Cambridge Structural Database (CSD). Look for common packing motifs (e.g., π-π stacking between pyrimidine rings) .
  • Variable-temperature XRD : Collect data at 100 K and 298 K to identify temperature-dependent phase transitions .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O bonds) to explain polymorphism .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer:

  • Scaffold diversification : Synthesize analogs with substitutions at the cinnamamide aryl group (e.g., electron-withdrawing Cl or NO2_2) and pyrimidine C2 position (e.g., ethoxy instead of methoxy) .
  • Biological profiling : Test analogs against a panel of targets (e.g., cancer cell lines, bacterial strains) to identify selectivity trends.
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electrostatic fields with activity data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.